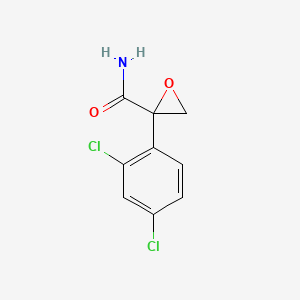

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.06 g/mol . It is characterized by the presence of a dichlorophenyl group attached to an oxirane ring, which is further connected to a carboxamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,4-dichlorophenylacetic acid with an appropriate epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction proceeds through the formation of an epoxide intermediate, which is subsequently converted to the desired carboxamide by reacting with ammonia or an amine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Formation of oxirane derivatives.

Reduction: Formation of diols.

Substitution: Formation of substituted oxirane products.

Applications De Recherche Scientifique

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes . This reactivity underlies its potential therapeutic effects and biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-Dichlorophenyl)oxirane: A closely related compound with similar structural features but lacking the carboxamide group.

2-(2,4-Dichlorophenyl)-2-butyl-oxirane: Another similar compound with a butyl group instead of the carboxamide group.

Uniqueness

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is unique due to the presence of both the oxirane and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Activité Biologique

2-(2,4-Dichlorophenyl)oxirane-2-carboxamide, also known as a substituted oxirane compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety attached to an oxirane ring and a carboxamide functional group. This structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxirane ring is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the modulation of enzyme activities, affecting various metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, which can be beneficial in treating conditions related to metabolic dysregulation.

- Signal Transduction Modulation: By interacting with signaling pathways, it may alter cellular responses to external stimuli.

- Gene Expression Regulation: The compound could influence the expression of genes involved in inflammation and other physiological processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study 2 | Anticancer | Induced apoptosis in cancer cell lines through caspase activation. |

| Study 3 | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in LPS-stimulated macrophages. |

| Study 4 | Enzyme Inhibition | Inhibited epoxide hydrolase activity, suggesting potential for metabolic regulation. |

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a dose-dependent inhibition of growth, particularly effective against Gram-positive bacteria such as Staphylococcus aureus.

-

Anticancer Properties

- Research demonstrated that the compound induced apoptosis in several cancer cell lines. Mechanistic studies revealed that it activated caspase pathways, leading to programmed cell death. This suggests potential therapeutic applications in oncology.

-

Anti-inflammatory Effects

- In vitro experiments showed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This highlights its potential role in managing inflammatory diseases.

-

Metabolic Regulation

- A pharmacological study indicated that this compound inhibited epoxide hydrolase activity, which is crucial for the metabolism of various xenobiotics and endogenous compounds. This inhibition could lead to altered metabolic profiles in treated organisms.

Propriétés

Numéro CAS |

23474-44-4 |

|---|---|

Formule moléculaire |

C9H7Cl2NO2 |

Poids moléculaire |

232.06 g/mol |

Nom IUPAC |

2-(2,4-dichlorophenyl)oxirane-2-carboxamide |

InChI |

InChI=1S/C9H7Cl2NO2/c10-5-1-2-6(7(11)3-5)9(4-14-9)8(12)13/h1-3H,4H2,(H2,12,13) |

Clé InChI |

BSUVNHZVLSEXMX-UHFFFAOYSA-N |

SMILES canonique |

C1C(O1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.